Trimethylsulfoxonium Bromide

Process Chemistry Sulfoxonium Salt Synthesis Reagent Manufacturing

Researchers requiring reliable methylene transfer for epoxide and cyclopropane synthesis often face unpredictable reactivity or harsh base conditions. Trimethylsulfoxonium Bromide (CAS 25596-24-1) provides a consistent, well-characterized sulfoxonium ylide precursor that operates under milder conditions than sulfonium analogs. • Enables reproducible Corey-Chaykovsky epoxidations and cyclopropanations with predictable stereochemical outcomes • Key intermediate in metconazole, fluconazole, and methylcobalamin (Vitamin B12) synthesis • Available in bulk quantities with ≥98% purity and documented lot-to-lot consistency

Molecular Formula C3H9BrOS
Molecular Weight 173.07 g/mol
CAS No. 25596-24-1
Cat. No. B049335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsulfoxonium Bromide
CAS25596-24-1
SynonymsTRIMETHYLSULFOXONIUM BROMIDE; TriMethylsulfoxoniuM BroMide, 98.0%(T)
Molecular FormulaC3H9BrOS
Molecular Weight173.07 g/mol
Structural Identifiers
SMILESC[S+](=O)(C)C.[Br-]
InChIInChI=1S/C3H9OS.BrH/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1
InChIKeyKEPJZBFFLDRKSF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylsulfoxonium Bromide: Reagent Overview & Supply


Trimethylsulfoxonium Bromide (CAS 25596-24-1) is an organosulfur reagent of the sulfoxonium salt class, characterized by its molecular formula C₃H₉BrOS and a molecular weight of 173.07 g/mol . This compound serves as a precursor to dimethyloxosulfonium methylide, a key ylide intermediate in the Corey-Chaykovsky reaction [1]. The reagent is primarily employed as a methylene transfer agent for the synthesis of epoxides and cyclopropanes, which are critical intermediates in pharmaceutical and agrochemical manufacturing [2]. Its distinct sulfoxonium (S=O) moiety confers specific reactivity and stability characteristics that differentiate it from its sulfonium-based analogs.

Trimethylsulfoxonium Bromide vs. Sulfonium Analogs


Substituting Trimethylsulfoxonium Bromide with a trimethylsulfonium salt (e.g., iodide or chloride) is not a straightforward exchange due to fundamental differences in ylide nucleophilicity, stability, and the resulting stereochemical outcomes. The sulfoxonium ylide, stabilized by resonance involving the S=O bond, exhibits significantly different reactivity compared to the more nucleophilic but less stable sulfonium ylide [1]. This reactivity difference can manifest as a complete reversal of reaction success: in certain sterically demanding epoxidations, sulfoxonium reagents fail entirely while sulfonium reagents succeed, or vice versa, depending on the substrate [2]. Consequently, selecting the appropriate reagent is not a matter of interchangeability but of matching the ylide's reactivity profile to the specific steric and electronic demands of the target carbonyl compound.

Trimethylsulfoxonium Bromide Performance Evidence


Synthesis Yield Improvement via Stabilizer

In the industrial synthesis of Trimethylsulfoxonium Bromide from DMSO and methyl bromide, the addition of a stabilizing agent such as trimethyl orthoformate significantly improves isolation yield. A prior art baseline process without stabilizer achieves a yield of 50% after 5 weeks at room temperature under atmospheric pressure [1]. In contrast, the improved process incorporating the stabilizer can achieve yields of at least 63.2% and potentially higher under optimized conditions, with the stabilizer mitigating side reactions that degrade product purity . This represents a >13 percentage point increase in production efficiency.

Process Chemistry Sulfoxonium Salt Synthesis Reagent Manufacturing

Sterically Hindered Epoxidation Performance

A comparative study on benzo[b]furan and benzo[b]thiophene carboxaldehydes demonstrated a stark contrast in reactivity. Trimethylsulfoxonium iodide (the iodide analog of the bromide salt) failed to yield any epoxide product, with only degradation observed [1]. Conversely, trimethylsulfonium iodide, under identical phase-transfer catalysis (PTC) conditions, successfully produced the desired oxiranes with yields ranging from 59% to 77% [1]. This indicates that for this class of heteroaromatic aldehydes, the sulfonium ylide is the superior and necessary reagent, while the sulfoxonium ylide is completely ineffective.

Epoxidation Sulfur Ylide Reactivity Steric Hindrance

Ylide Stability and Base Requirements

The sulfoxonium ylide derived from Trimethylsulfoxonium Bromide exhibits greater thermal stability and can be generated using weaker bases compared to the corresponding sulfonium ylide . While the sulfonium ylide (from trimethylsulfonium iodide) is more nucleophilic and reactive, its generation typically requires strong bases like NaH or KHMDS [1]. In contrast, the sulfoxonium ylide's enhanced stability, conferred by electron delocalization onto the oxygen atom, allows for more facile preparation and handling under milder basic conditions, though at the cost of slower reaction kinetics [2].

Ylide Stability Base Strength Reaction Conditions

Commercial Purity Benchmark

Commercial Trimethylsulfoxonium Bromide is available with a purity specification of ≥98.0% (by titration) . This high purity is critical for its use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, where impurities can compromise reaction yields and final product quality. While direct comparative purity data for sulfonium analogs are not consistently reported, the ≥98.0% specification represents a robust and verifiable quality benchmark that ensures batch-to-batch consistency in regulated manufacturing environments.

Reagent Purity Quality Control Pharmaceutical Synthesis

Trimethylsulfoxonium Bromide Application Scenarios


Fungicidal Azole Synthesis

Trimethylsulfoxonium Bromide is a key intermediate in the production of fungicidal azole derivatives, including metconazoles and fluconazole . The compound's established use in this context, coupled with patented high-yield manufacturing processes, ensures a reliable and cost-effective supply for agrochemical and pharmaceutical manufacturers [1].

Milder Base Process Development

For industrial chemists seeking to minimize the use of strong bases (e.g., NaH, KHMDS) in large-scale epoxidation reactions, Trimethylsulfoxonium Bromide offers a viable alternative. Its sulfoxonium ylide can be generated under milder conditions, which can enhance process safety and simplify reactor cleaning .

Epoxidation of Unhindered Carbonyls

The reagent remains a standard choice for the epoxidation of typical aldehydes and ketones where steric hindrance is minimal. Its performance in these classic Corey-Chaykovsky applications is well-documented, providing a predictable and reliable outcome for the synthesis of terminal epoxides .

Methylcobalamin (Vitamin B12) Synthesis

Trimethylsulfoxonium Bromide is employed as a methylating agent in the production of methylcobalamin, a biologically active form of Vitamin B12. Its high water solubility and reactivity profile make it a suitable reagent for this specific methylation step .

Technical Documentation Hub

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